
2-Methyl-1H-1,3-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1H-1,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used for their anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. The structure of this compound includes a benzene ring fused with a diazepine ring, with a methyl group attached to the second position of the diazepine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines, including 2-Methyl-1H-1,3-benzodiazepine, often involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines. For example, the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture, can yield benzodiazepines .
Industrial Production Methods
Industrial production of benzodiazepines typically involves large-scale chemical synthesis using automated flow platforms. These platforms enable the continuous synthesis of benzodiazepines from aminobenzophenones, ensuring high efficiency and yield .
化学反应分析
Types of Reactions
2-Methyl-1H-1,3-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
科学研究应用
2-Methyl-1H-1,3-benzodiazepine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the effects of benzodiazepines on biological systems.
Medicine: It is used in the development of new anxiolytic and hypnotic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 2-Methyl-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory effects in the central nervous system. This results in the sedative, anxiolytic, and muscle relaxant properties of benzodiazepines .
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Known for its anticonvulsant properties.
Oxazepam: Used primarily for its anxiolytic effects.
Uniqueness
2-Methyl-1H-1,3-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties and its interaction with the GABA_A receptor. This makes it a valuable compound for research and development in the field of medicinal chemistry .
属性
CAS 编号 |
88820-30-8 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
2-methyl-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-11-7-6-9-4-2-3-5-10(9)12-8/h2-7H,1H3,(H,11,12) |
InChI 键 |
AZXQNBVVQXYLDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



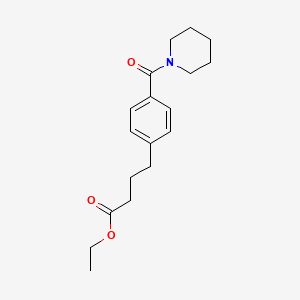
![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
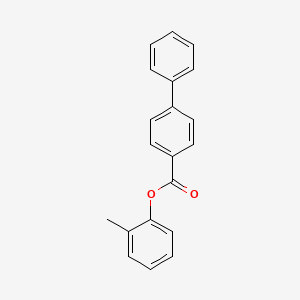
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
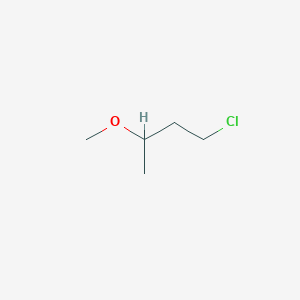
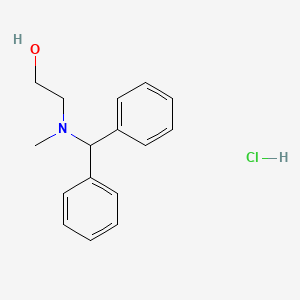

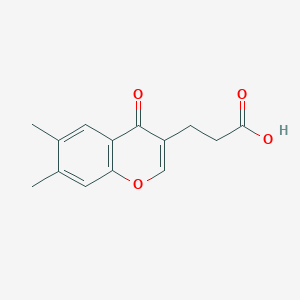
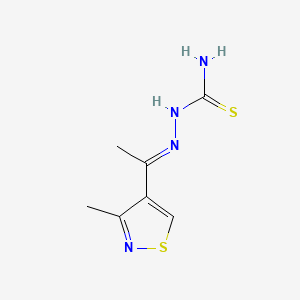
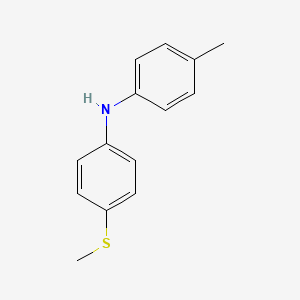
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
